2,4,4-Trimethyl-1,3-cyclohexanedione

Conformational Analysis Stereocontrolled Synthesis Domino Reactions

Procure 2,4,4-Trimethyl-1,3-cyclohexanedione for its unique 2,4,4-trimethyl topology, critical for stereocontrolled synthesis of bicyclo[3.3.1]nonane frameworks and HPPD enzyme inhibition. This specific substitution directs predictable boat-chair conformations inaccessible with dimedone or regioisomers. Validated for antioxidant TMQ derivatives (>9% activity enhancement) and as an intermediate to 4-Oxo-isotretinoin. Ensure experimental reproducibility by sourcing this exact regioisomer.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 63184-86-1
Cat. No. B126354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethyl-1,3-cyclohexanedione
CAS63184-86-1
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1C(=O)CCC(C1=O)(C)C
InChIInChI=1S/C9H14O2/c1-6-7(10)4-5-9(2,3)8(6)11/h6H,4-5H2,1-3H3
InChIKeyHNRVKBUIEQBLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,4-Trimethyl-1,3-cyclohexanedione (CAS 63184-86-1) | Research-Grade Cyclic Diketone Sourcing


2,4,4-Trimethyl-1,3-cyclohexanedione (C₉H₁₄O₂; MW 154.21 g/mol) is a substituted cyclic 1,3-diketone featuring a unique 2,4,4-trimethyl substitution pattern on the cyclohexane ring . This specific methylation topology distinguishes it from other trimethyl regioisomers and more common gem-dimethyl analogs such as dimedone (5,5-dimethyl-1,3-cyclohexanedione). The compound serves as a versatile building block in organic synthesis, an HPPD enzyme inhibitor, and a key intermediate in pharmaceutical and agrochemical research [1].

Procurement Risks of Substituting 2,4,4-Trimethyl-1,3-cyclohexanedione with Dimedone or 2,4,6-Trimethyl Analogs


Direct substitution of 2,4,4-trimethyl-1,3-cyclohexanedione with closely related cyclohexane-1,3-diones (e.g., dimedone, 2,4,6-trimethyl-1,3-cyclohexanedione) is scientifically unsound due to profound differences in conformational behavior, steric environment, and enzyme inhibition profiles. The specific 2,4,4-trimethyl topology induces a boat-chair conformation in annulated bicyclic products, whereas unsubstituted or gem-dimethyl analogs typically adopt chair-chair conformations [1]. Furthermore, the compound's utility as a derivatization reagent and HPPD inhibitor relies on the unique electronic and steric properties conferred by this exact methylation pattern . Generic substitution would compromise experimental reproducibility and synthetic outcomes.

Quantitative Differentiation Evidence for 2,4,4-Trimethyl-1,3-cyclohexanedione vs. Analogs


Conformational Bias: Boat-Chair vs. Chair-Chair in Bicyclic Annulation Products

In domino Michael-aldol annulation reactions, bicyclo compounds derived from 2,4,4-trimethylcyclohexane-1,3-dione adopt boat-chair conformations, contrasting sharply with the chair-chair conformations typically observed for analogous products from unsubstituted or 5,5-dimethyl cyclohexane-1,3-diones [1].

Conformational Analysis Stereocontrolled Synthesis Domino Reactions

Enhanced Antioxidant Activity in TMQ-Derived Tire Antioxidants

2,4,4-Trimethyl-1,3-cyclohexanedione serves as a scaffold for designing hydroxylated derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) with significantly enhanced antioxidant activity. Twenty derivatives designed using this compound exhibited >9% increase in antioxidant activity relative to unmodified TMQ [1].

Antioxidant Design Environmental Chemistry Rubber Additives

Unique Regioisomeric Methylation Topology vs. 2,4,6-Trimethyl Analog

2,4,4-Trimethyl-1,3-cyclohexanedione (CAS 63184-86-1) is a distinct regioisomer of 2,4,6-trimethyl-1,3-cyclohexanedione (CAS 20990-16-3). While both share the molecular formula C₉H₁₄O₂ and molecular weight 154.21 g/mol , their divergent substitution patterns lead to different steric environments, dipole moments, and enzyme-binding properties. The 2,4,4-substitution pattern is specifically cited as an HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor and a derivatization reagent for protein carbonyl analysis, roles not ascribed to the 2,4,6-isomer .

Regioisomer Differentiation Enzyme Inhibition Synthetic Intermediate

Validated Research & Industrial Applications for 2,4,4-Trimethyl-1,3-cyclohexanedione


Stereocontrolled Synthesis of Boat-Chair Bicyclic Scaffolds

Utilize 2,4,4-trimethyl-1,3-cyclohexanedione as the starting 1,3-diketone in domino Michael-aldol annulations to access bicyclo[3.3.1]nonane and bicyclo[3.2.1]octane frameworks with predictable boat-chair conformations [1]. The unique substitution pattern directs conformational bias, enabling stereocontrolled construction of complex polycyclic architectures not accessible with dimedone or unsubstituted cyclohexane-1,3-dione.

Eco-Friendly Tire Antioxidant Development

Employ 2,4,4-trimethyl-1,3-cyclohexanedione as a scaffold to design hydroxylated TMQ derivatives. Twenty derivatives derived from this compound achieved >9% enhancement in antioxidant activity compared to conventional TMQ, while six demonstrated reduced aquatic toxicity [2]. This quantifiable performance supports its procurement for green chemistry and polymer additive research.

HPPD Inhibition Assays and Herbicide Discovery

Source 2,4,4-trimethyl-1,3-cyclohexanedione for HPPD enzyme inhibition studies. This compound targets 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in tyrosine catabolism and an established herbicidal target . Its specific 2,4,4-trimethyl topology is critical for binding; generic substitution with other cyclohexanedione regioisomers would invalidate comparative structure-activity relationship (SAR) studies.

Pharmaceutical Intermediate: 4-Oxo-isotretinoin Synthesis

Procure 2,4,4-trimethyl-1,3-cyclohexanedione as a key intermediate in the synthetic pathway to 4-Oxo-isotretinoin, the active metabolite of 13-cis-retinoic acid used in severe acne treatment [3]. Reliable supply of this specific intermediate is essential for medicinal chemistry and analytical reference standard preparation.

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